2(1H)-Quinolinone, 4-azido-3-phenyl- 2(1H)-Quinolinone, 4-azido-3-phenyl-
Brand Name: Vulcanchem
CAS No.: 108832-08-2
VCID: VC19162992
InChI: InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20)
SMILES:
Molecular Formula: C15H10N4O
Molecular Weight: 262.27 g/mol

2(1H)-Quinolinone, 4-azido-3-phenyl-

CAS No.: 108832-08-2

Cat. No.: VC19162992

Molecular Formula: C15H10N4O

Molecular Weight: 262.27 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Quinolinone, 4-azido-3-phenyl- - 108832-08-2

Specification

CAS No. 108832-08-2
Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
IUPAC Name 4-azido-3-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20)
Standard InChI Key WPMKBEHWGBVZPM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-]

Introduction

Key Findings

2(1H)-Quinolinone, 4-azido-3-phenyl- is a heterocyclic compound characterized by a quinolinone backbone functionalized with an azido group at position 4 and a phenyl substituent at position 3. This molecule has garnered attention for its utility in click chemistry, pharmaceutical applications, and as a precursor for synthesizing bioactive derivatives. Recent studies highlight its role in copper-catalyzed cycloadditions, antimicrobial agents, and anticancer drug candidates .

Structural and Chemical Characteristics

Molecular Framework

The compound belongs to the quinolinone family, featuring a bicyclic structure with a ketone group at position 2. The azido (-N₃) and phenyl (-C₆H₅) groups at positions 4 and 3, respectively, confer unique reactivity and steric properties. Computational studies suggest that the azido group enhances electrophilicity, facilitating participation in 1,3-dipolar cycloadditions .

Synthetic Methodologies

Halogen-Azide Exchange

A common route involves substituting halogen atoms (Cl/Br) at position 3 of quinoline-2,4-diones with azide groups. For example:

  • Chlorination: 4-hydroxyquinolin-2(1H)-one is treated with sulfuryl chloride (SO₂Cl₂) to yield 3-chloroquinoline-2,4-dione .

  • Azidation: The chloro intermediate reacts with sodium azide (NaN₃) in DMF, producing 3-azidoquinoline-2,4-dione .

  • Phenyl Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces the phenyl group at position 3 .

Example Reaction:

3-Chloro-4-azidoquinoline-2,4-dione+Phenylboronic AcidPd(PPh3)44-Azido-3-phenyl-2(1H)-quinolinone+Biaryl Byproducts[10][11]\text{3-Chloro-4-azidoquinoline-2,4-dione} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Azido-3-phenyl-2(1H)-quinolinone} + \text{Biaryl Byproducts}[10][11]

One-Pot Multicomponent Synthesis

Recent protocols optimize efficiency by combining halogenation, azidation, and cycloaddition in a single pot. Copper(I) catalysts (e.g., CuI) promote 1,3-dipolar cycloadditions between 4-azidoquinolinones and terminal alkynes, yielding triazole-functionalized derivatives .

Reactivity and Functionalization

Click Chemistry Applications

The azido group enables Huisgen cycloaddition with alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry. This reaction is pivotal for creating libraries of bioactive molecules:

4-Azido-3-phenyl-2(1H)-quinolinone+AlkyneCu(I)Triazole-Quinolinone Conjugate[1][2][4]\text{4-Azido-3-phenyl-2(1H)-quinolinone} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-Quinolinone Conjugate}[1][2][4]

Reduction to Amines

Catalytic hydrogenation or Staudinger reactions reduce the azido group to an amine, yielding 4-amino-3-phenylquinolin-2(1H)-one. This intermediate is valuable for synthesizing antiviral and anticancer agents .

Biological and Pharmacological Activities

Antimicrobial Properties

Derivatives exhibit broad-spectrum activity:

  • Antifungal: MIC values of 8–32 µg/mL against Candida albicans .

  • Antibacterial: Inhibition of Staphylococcus aureus (MIC = 16 µg/mL) .

Antioxidant Activity

Electron-donating substituents enhance radical scavenging:

  • IC₅₀: 12–18 µM in DPPH assays, comparable to ascorbic acid .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: Serves as a scaffold for kinase inhibitors and antimicrobial agents .

  • Prodrug Design: Azido-to-amine conversion enables targeted drug delivery .

Material Science

  • Polymer Functionalization: Triazole linkages enhance material durability .

  • Fluorescent Probes: Quinolinone derivatives exhibit tunable emission for bioimaging .

Future Directions

  • Green Synthesis: Developing solvent-free or microwave-assisted routes to improve yield .

  • Targeted Therapies: Conjugating quinolinones with antibodies for precision oncology .

  • Computational Modeling: Predicting ADMET profiles to reduce experimental attrition .

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